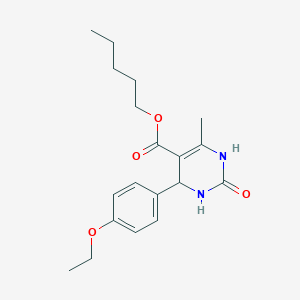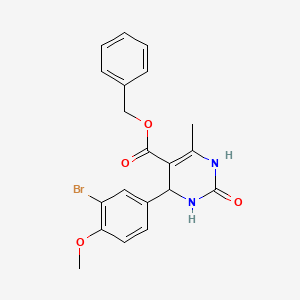
2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジクロロ安息香酸 (1-ベンジル-5-Br-2-オキソ-1,2-2H-インドール-3-イリデン)-ヒドラジドは、ヒドラジド類に属する合成有機化合物です。これらの化合物は、医薬品化学、農業化学、材料科学など、さまざまな分野で幅広い用途があることで知られています。
製法
合成経路と反応条件
2,4-ジクロロ安息香酸 (1-ベンジル-5-Br-2-オキソ-1,2-2H-インドール-3-イリデン)-ヒドラジドの合成には、通常、2,4-ジクロロ安息香酸とヒドラジン誘導体を制御された条件下で反応させることが含まれます。反応は、中間体ヒドラゾンの形成を経て進行し、これが環化して最終生成物が得られます。この合成に使用される一般的な試薬には、ヒドラジン水和物、ベンジルブロマイド、およびインドール誘導体があります。
工業生産方法
この化合物の工業生産には、高い収率と純度を確保するために、自動化された反応器と最適化された反応条件を用いた大規模合成が関与する可能性があります。このプロセスには、不純物を除去するための再結晶やクロマトグラフィーによる精製などの手順が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide typically involves the reaction of 2,4-dichlorobenzoic acid with hydrazine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which is then cyclized to form the final product. Common reagents used in this synthesis include hydrazine hydrate, benzyl bromide, and indole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.
化学反応の分析
反応の種類
2,4-ジクロロ安息香酸 (1-ベンジル-5-Br-2-オキソ-1,2-2H-インドール-3-イリデン)-ヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応する酸化物またはその他の酸化された誘導体になります。
還元: 還元反応は、還元されたヒドラジド誘導体の形成につながる可能性があります。
置換: この化合物は置換反応に参加し、ベンゼン環上の1つまたは複数の置換基が他の官能基に置き換えられる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤があります。温度、溶媒、pHなどの反応条件は、目的の生成物を得るために慎重に制御されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、置換反応は異なる官能基を持つ誘導体を生成する可能性があります。
科学研究における用途
2,4-ジクロロ安息香酸 (1-ベンジル-5-Br-2-オキソ-1,2-2H-インドール-3-イリデン)-ヒドラジドは、以下を含むいくつかの科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: さまざまな治療用途の潜在的な薬剤候補として探索されています。
工業: 特定の特性を持つ新素材の開発に利用されます。
科学的研究の応用
2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用機序
2,4-ジクロロ安息香酸 (1-ベンジル-5-Br-2-オキソ-1,2-2H-インドール-3-イリデン)-ヒドラジドの作用機序には、特定の分子標的および経路との相互作用が関与します。この化合物は、酵素または受容体に結合してその活性を調節し、観察される効果につながる可能性があります。その分子標的と経路の詳細な研究は、その作用機序を完全に理解するために不可欠です。
類似の化合物との比較
類似の化合物
2,4-ジクロロ安息香酸 (1-ベンジル-5-Br-2-オキソ-1,2-2H-インドール-3-イリデン)-ヒドラジドに類似する化合物には、その他のヒドラジドとインドール誘導体があります。たとえば、次のとおりです。
- 2,4-ジクロロ安息香酸ヒドラジド
- 1-ベンジル-2-オキソ-1,2-ジヒドロ-インドール-3-カルボヒドラジド
- 5-ブロモ-2-オキソ-1,2-ジヒドロ-インドール-3-カルボヒドラジド
独自性
2,4-ジクロロ安息香酸 (1-ベンジル-5-Br-2-オキソ-1,2-2H-インドール-3-イリデン)-ヒドラジドの独自性は、2,4-ジクロロ安息香酸とインドール誘導体の両方の特性を組み合わせたその特定の構造にあります。このユニークな組み合わせは、他の類似の化合物と比較して、異なる化学反応性と生物活性を生み出す可能性があります。
類似化合物との比較
Similar Compounds
Similar compounds to 2,4-Dichloro-benzoic acid (1-benzyl-5-BR-2-oxo-1,2-2H-indol-3-ylidene)-hydrazide include other hydrazides and indole derivatives, such as:
- 2,4-Dichloro-benzoic acid hydrazide
- 1-Benzyl-2-oxo-1,2-dihydro-indole-3-carbohydrazide
- 5-Bromo-2-oxo-1,2-dihydro-indole-3-carbohydrazide
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both 2,4-dichlorobenzoic acid and indole derivatives. This unique combination may result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C22H14BrCl2N3O2 |
|---|---|
分子量 |
503.2 g/mol |
IUPAC名 |
N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)imino-2,4-dichlorobenzamide |
InChI |
InChI=1S/C22H14BrCl2N3O2/c23-14-6-9-19-17(10-14)20(22(30)28(19)12-13-4-2-1-3-5-13)26-27-21(29)16-8-7-15(24)11-18(16)25/h1-11,30H,12H2 |
InChIキー |
MDBKUSNYCGERLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11708289.png)

![N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11708307.png)
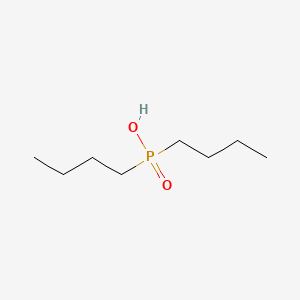
![4-Iodo-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11708322.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11708326.png)
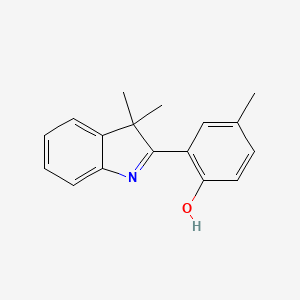
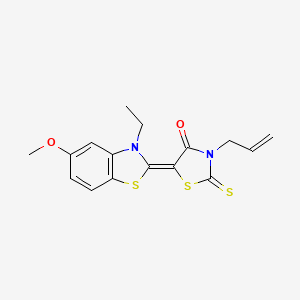

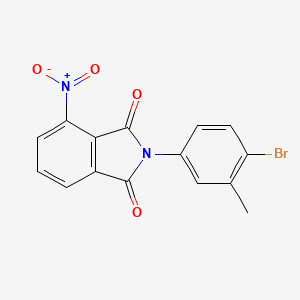
![2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11708346.png)
![4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)
